7-Ethyl-2-methyl-4-nonanone
Description
Overview of Ketone Functional Group Significance in Organic Chemistry
The ketone functional group, characterized by a carbonyl group (a carbon-oxygen double bond) bonded to two other carbon atoms, is a cornerstone of organic chemistry. chemistrytalk.orgfiveable.me Its unique structure imparts distinct physical and chemical properties, making it a crucial component in a vast array of chemical reactions and molecular structures. fiveable.menumberanalytics.com The polarity of the carbonyl group, with its electron-deficient carbon atom, renders ketones susceptible to nucleophilic addition reactions, a fundamental process in forming new carbon-carbon bonds. chemistrytalk.org This reactivity is harnessed in numerous named reactions, including the Grignard reaction, Wittig reaction, and aldol (B89426) condensation, which are pivotal for constructing complex molecular architectures. chemistrytalk.orgnumberanalytics.comnih.gov
Beyond their role as synthetic intermediates, ketones are ubiquitous in nature and industry. nih.gov They are found in sugars, medicinal compounds like cortisone, and are central to various biochemical pathways. chemistrytalk.orgebsco.com Industrially, simpler ketones like acetone (B3395972) are produced on a massive scale for use as solvents and starting materials. ebsco.com The versatility and reactivity of the ketone moiety ensure its prominent and continued role in both synthetic and biological chemistry. numberanalytics.comnih.gov
Contextualizing Branched Aliphatic Ketones in Modern Chemical Research
Branched aliphatic ketones are a specific class of ketones where the carbon chains attached to the carbonyl group are not linear, featuring alkyl branches. These structures are of significant interest in modern chemical research due to their prevalence in natural products and their utility as building blocks in organic synthesis. The branching can introduce stereocenters—specifically, chiral centers—which are atoms with four different substituents. The synthesis of such chiral ketones with high enantioselectivity is a major focus, as the spatial arrangement of atoms can dramatically affect a molecule's biological activity. acs.orgchinesechemsoc.org
Contemporary research often targets the development of novel catalytic methods for synthesizing these complex structures in an efficient and selective manner. nih.gov For instance, methods for the α-alkylation of ketones, which involves adding an alkyl group to the carbon adjacent to the carbonyl, are continually being refined. researchgate.net Strategies using transition metal catalysts, such as iridium or palladium, have been developed to achieve branched-selective alkylation of ketones with alkenes, providing atom-economical routes to these valuable compounds. acs.orgresearchgate.net The challenge lies in controlling the regioselectivity (which position is modified) and stereoselectivity (the 3D arrangement of the new bond) of these transformations, particularly for acyclic (non-ring) ketones. chinesechemsoc.org
Research Significance of 7-Ethyl-2-methyl-4-nonanone and Related Structures
This compound is a branched aliphatic ketone with the molecular formula C12H24O. nih.govchemspider.com Its structure is notable for containing two separate points of branching and a chiral center at the 7-position, making it an interesting, non-trivial target for stereoselective synthesis. The development of synthetic routes to access specific stereoisomers of such α,α'-disubstituted ketones is of great importance in chemistry. nih.gov
The research significance of a molecule like this compound lies not necessarily in its own documented applications, which are sparse in public literature, but in the chemical challenges it represents. The synthesis of such molecules pushes the boundaries of known synthetic methodologies. For example, creating the this compound structure requires precise control over the formation of two different carbon-carbon bonds at specific positions relative to the ketone's carbonyl group.
Modern synthetic strategies that could be applied to construct this and related structures include:
Cross-coupling reactions: Photoredox and nickel catalysis can be used to couple carboxylic acids with organic bromides to form a wide array of ketones. nih.gov
Asymmetric synthesis: Methods using chiral catalysts can guide reactions to produce a single enantiomer of a chiral ketone. rsc.orgorganic-chemistry.orgorganic-chemistry.org This is crucial for creating molecules with specific biological functions.
Kinetic resolution: This technique can separate a racemic mixture (equal amounts of both enantiomers) of a branched ketone, providing access to optically active starting materials that are otherwise difficult to obtain. chinesechemsoc.org
While specific research findings on this compound are limited, its structure serves as a representative example of the complex, chiral, branched ketones that are the focus of advanced organic synthesis research. chinesechemsoc.orgacs.org
Chemical and Physical Properties
The fundamental properties of this compound are cataloged in public chemical databases. These properties define its physical state and molecular characteristics.
| Property | Value | Source |
| Molecular Formula | C12H24O | nih.govchemspider.com |
| Average Mass | 184.323 g/mol | chemspider.com |
| Monoisotopic Mass | 184.182715 Da | chemspider.com |
| CAS Number | 6628-29-1 | chemspider.comchemicalbook.com |
Spectroscopic and Analytical Data
While detailed, peer-reviewed spectroscopic analyses for this specific compound are not widely published, predictive data and structural identifiers are available, which are crucial for its characterization.
| Identifier Type | Value | Source |
| SMILES | CCC(CC)CCC(=O)CC(C)C | uni.lu |
| InChI | InChI=1S/C12H24O/c1-5-11(6-2)7-8-12(13)9-10(3)4/h10-11H,5-9H2,1-4H3 | uni.lu |
| InChIKey | UBIMOXFYWOEJRG-UHFFFAOYSA-N | uni.lu |
| Predicted XlogP | 3.9 | uni.lu |
Structure
3D Structure
Properties
IUPAC Name |
7-ethyl-2-methylnonan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-5-11(6-2)7-8-12(13)9-10(3)4/h10-11H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIMOXFYWOEJRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CCC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00289378 | |
| Record name | 7-ethyl-2-methylnonan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00289378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6628-29-1 | |
| Record name | 7-Ethyl-2-methyl-4-nonanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6628-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 60571 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006628291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC60571 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60571 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-ethyl-2-methylnonan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00289378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-ETHYL-2-METHYL-4-NONANONE | |
| Source | European Chemicals Agency (ECHA) | |
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Advanced Synthetic Methodologies for 7 Ethyl 2 Methyl 4 Nonanone and Analogous Branched Ketones
Catalytic Approaches in Branched Ketone Synthesis
Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. The synthesis of branched ketones is no exception, with transition-metal catalysis and organocatalysis offering powerful tools for their construction.
Transition-Metal Catalyzed Reactions for α-Branched Ketones
Transition-metal catalysis provides a versatile platform for the formation of carbon-carbon bonds, a key step in the synthesis of α-branched ketones. Various metals, including palladium, nickel, rhodium, and copper, have been employed in reactions such as cross-coupling, arylation, and alkylation to introduce branching at the α-position of a ketone. mdpi.com
One prominent strategy involves the α-arylation of ketones, where a pre-existing ketone is coupled with an aryl halide or its equivalent. Palladium-catalyzed reactions have been seminal in this area, particularly for the synthesis of α-aryl ketones with quaternary stereocenters. nih.gov Nickel-catalyzed methods have also emerged as a powerful alternative, enabling the synthesis of a wide range of both symmetric and asymmetric dialkyl ketones from alkyl halides and a carbon monoxide source. researchgate.net Rhodium catalysts have been utilized in the regioselective α-alkylation of ketones with olefins. mdpi.com
Recent advancements have focused on developing more atom-economical and environmentally benign processes. For instance, a "hydrogen-borrowing" or "hydrogen autotransfer" strategy catalyzed by transition metals allows for the α-alkylation of ketones using alcohols as alkylating agents, with water being the only byproduct. mdpi.com
| Catalyst Type | Reaction | Substrates | Key Features |
| Palladium | α-Arylation | Ketones, Aryl Halides | Forms quaternary α-aryl ketones nih.gov |
| Nickel | Reductive Carbonylation | Alkyl Halides, Ethyl Chloroformate | Synthesizes symmetric and asymmetric dialkyl ketones researchgate.net |
| Rhodium | α-Alkylation | Ketones, Olefins | Regioselective alkylation mdpi.com |
| Ruthenium | β-Alkylation | Secondary Alcohols, Primary Alcohols | Environmentally benign, produces H₂O and H₂ as byproducts researchgate.net |
Organocatalytic Strategies for Branched Ketone Scaffolds
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern asymmetric synthesis. For the synthesis of branched ketones, organocatalytic methods offer a metal-free alternative, often proceeding under mild reaction conditions. nih.gov Chiral primary amines, for example, can catalyze the α-alkylation of ketones. nih.gov
Enamine catalysis is a well-established organocatalytic activation mode for the functionalization of ketones. However, for α-branched ketones, the formation of the sterically hindered enamine intermediate can be challenging. thieme-connect.com To overcome this, strategies involving enol catalysis with chiral phosphoric acids have been developed for reactions like the asymmetric Michael addition of α-branched ketones to enones. thieme-connect.com
A visible-light-mediated organocatalytic approach has also been developed for the α-alkylation of ketones using silyl enol ethers. This method utilizes a nucleophilic organocatalyst to generate radicals from alkyl halides upon irradiation with blue light, which are then trapped by the silyl enol ether. nih.gov
| Catalyst Type | Reaction | Key Features |
| Chiral Primary Amines | α-Alkylation | Metal-free catalysis nih.gov |
| Chiral Phosphoric Acids | Michael Addition | Utilizes enol catalysis for sterically hindered ketones thieme-connect.com |
| Nucleophilic Organocatalyst (with visible light) | α-Alkylation | Radical-based, mild conditions nih.gov |
Hydroacylation and Hydroformylation Routes to Branched Ketones
Hydroacylation and hydroformylation represent highly atom-economical methods for the synthesis of ketones. Intermolecular hydroacylation, the addition of an aldehyde C-H bond across an alkene, offers a direct route to ketones. Nickel-catalyzed intermolecular hydroacylation of alkenes with simple aldehydes provides a selective method for preparing branched ketones. organic-chemistry.org Rhodium catalysts are also effective for the hydroacylation of certain substrates. scholaris.ca
Hydroformylation, the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond, produces aldehydes which can then be further reacted to form ketones. While traditionally favoring linear aldehydes, specific catalyst systems have been developed to selectively produce branched aldehydes from alkenes. st-andrews.ac.uknih.gov These branched aldehydes can serve as precursors for the synthesis of branched ketones.
| Reaction | Catalyst | Key Features |
| Intermolecular Hydroacylation | Nickel, Rhodium | Atom-economical, direct synthesis of ketones from aldehydes and alkenes organic-chemistry.org |
| Hydroformylation | Rhodium with specific ligands | Selective formation of branched aldehydes as ketone precursors st-andrews.ac.uknih.gov |
Oxidation of Secondary Alcohols to Branched Ketones
The oxidation of secondary alcohols is a fundamental and widely used method for the synthesis of ketones, including branched structures. chemistryviews.org A variety of oxidizing agents can be employed for this transformation. lscollege.ac.in
Commonly used reagents include chromium-based oxidants such as chromic acid (H₂CrO₄), prepared from chromium trioxide (CrO₃) and sulfuric acid (Jones reagent), as well as potassium dichromate (K₂Cr₂O₇) and sodium dichromate (Na₂Cr₂O₇). libretexts.org Milder oxidizing agents like pyridinium chlorochromate (PCC) can also be used to convert secondary alcohols to ketones. studymind.co.uk
Other notable methods include the Swern oxidation, which utilizes dimethyl sulfoxide and oxalyl chloride, and the Dess-Martin periodinane oxidation. lscollege.ac.in The choice of oxidant often depends on the substrate's functional group tolerance and the desired reaction conditions.
| Oxidizing Agent | Description |
| Chromic Acid (Jones Reagent) | Prepared from CrO₃ and H₂SO₄, a strong oxidant libretexts.org |
| Potassium/Sodium Dichromate | Common and effective chromium-based oxidants chemguide.co.uk |
| Pyridinium Chlorochromate (PCC) | A milder chromium-based oxidant studymind.co.uk |
| Swern Oxidation | Uses DMSO and oxalyl chloride, avoids heavy metals lscollege.ac.in |
| Dess-Martin Periodinane | A mild and selective oxidant lscollege.ac.in |
Stereoselective Synthesis of Branched Ketones
The synthesis of chiral branched ketones, where the branching point is a stereocenter, is of great importance, particularly in the pharmaceutical industry. Asymmetric synthesis aims to control the stereochemical outcome of a reaction to produce a single enantiomer of the desired product.
Asymmetric Synthesis of Chiral α-Branched Ketones
Achieving high enantioselectivity in the synthesis of chiral α-branched ketones is a significant challenge in organic synthesis. nih.gov Various catalytic systems have been developed to address this.
Transition-metal catalysis has been successfully applied to the asymmetric α-arylation of ketones. nih.gov For instance, palladium complexes with chiral ligands can catalyze the enantioselective α-arylation of cyclic ketones. nih.gov
Organocatalysis has also proven to be a powerful tool for the asymmetric synthesis of α-branched ketones. Chiral phosphoric acids have been used to catalyze the direct asymmetric amination of α-branched cyclic ketones, yielding products with a nitrogen-containing quaternary stereocenter in high enantioselectivities. acs.org These catalysts have also been employed in the asymmetric addition of unactivated α-branched cyclic ketones to allenamides, generating an all-carbon quaternary stereocenter. rsc.org
Furthermore, a combination of photocatalysis and organocatalysis has enabled the enantioselective α-alkylation of ketones through a radical pathway, a method that is compatible with chiral amine catalysts. nih.gov
| Catalytic System | Reaction | Chiral Product Feature |
| Palladium with Chiral Ligands | α-Arylation | Enantioenriched quaternary α-aryl ketones nih.gov |
| Chiral Phosphoric Acids | Asymmetric Amination | N-containing quaternary stereocenter acs.org |
| Chiral Phosphoric Acids | Asymmetric Michael Addition | All-carbon quaternary stereocenter rsc.org |
| Organocatalyst with Visible Light | α-Alkylation | Enantioenriched α-alkylated ketones via a radical pathway nih.gov |
Diastereoselective Approaches to β-Amino Ketones and Related Branched Structures
β-Amino ketones are valuable synthetic intermediates for the preparation of a variety of organic compounds, including analogous branched structures to 7-Ethyl-2-methyl-4-nonanone. The development of diastereoselective methods to synthesize these compounds is of great importance.
One of the most powerful methods for the synthesis of β-amino ketones is the Mannich reaction, which involves the aminoalkylation of a carbon acid. Modern variations of this reaction employ chiral catalysts or auxiliaries to control the stereochemical outcome. For instance, highly stereoselective three-component direct Mannich reactions between aromatic aldehydes, p-toluenesulfonamide, and unfunctionalized ketones can be achieved using a bifunctional quinidine thiourea catalyst, yielding N-tosylated β-aminoketones with excellent diastereo- and enantioselectivities. organic-chemistry.org Another approach involves the use of chiral N-phosphonyl imines, which act as effective electrophiles in asymmetric addition reactions with lithium ketone enolates, providing β-amino ketones in good yields and with excellent diastereoselectivities. researchgate.net
The addition of nucleophiles to chiral imines is another key strategy. Chiral N-tert-butanesulfinyl imines are particularly useful in this regard. The diastereoselective addition of functionalized organolithium compounds to these imines can produce a variety of enantioenriched amino ketone derivatives. nih.gov For example, the synthesis of β-amino ketones has been reported through the nucleophilic addition to these chiral imines of enolates obtained by a copper-catalyzed addition of dialkylzinc reagents to α,β-unsaturated cyclic enones. nih.gov These reactions often proceed in excellent yields and with high diastereoselectivities. nih.gov
The stereochemical outcome of these reactions is often dependent on the nature of the reactants, catalysts, and reaction conditions. For example, in the synthesis of Mannich-type adducts from (S)-N-tert-butane-sulfinyl-trifluoro-acetaldimine and 1,3-dicarbonyl analogs, the selectivity can be influenced by whether the reaction is carried out under solvent-free conditions or in the presence of a base like DBU in dichloromethane. rsc.org The steric factors of the substituents also play a crucial role in determining the stereochemistry of the product. rsc.org
The directed reduction of β-amino ketones provides a pathway to 1,3-amino alcohols, with the potential to access both syn and anti diastereomers by selecting different protecting groups. nih.gov This highlights the versatility of β-amino ketones as precursors to other stereochemically rich structures.
Stereoselective Alkene Formation from Ketones (Julia-Kocienski Olefination)
The Julia-Kocienski olefination is a powerful and widely used method for the stereoselective synthesis of alkenes from carbonyl compounds, including ketones. This reaction is particularly valuable for the synthesis of trisubstituted alkenes with high (Z)-selectivity, which can be challenging to achieve with other methods. acs.orgresearchgate.netorganic-chemistry.orgorganic-chemistry.org The reaction involves the coupling of a ketone with a heteroaryl-bearing sulfone in the presence of a strong base. researchgate.net
Recent advancements in this area have focused on the development of new sulfone reagents to improve the stereoselectivity and expand the scope of the reaction. For example, 1-methyl-1H-tetrazol-5-yl (MT) alkyl sulfones have been shown to react with various unsymmetrical ketones in the presence of lithium bis(trimethylsilyl)amide (LiHMDS) in tetrahydrofuran (THF) at low temperatures to produce trisubstituted (Z)-alkenes with high stereoselectivity. acs.orgresearchgate.netorganic-chemistry.orgnih.gov For sterically less demanding ketones, the use of bulkier N-tert-butyl substituted reagents can further enhance the (Z)-selectivity. acs.orgresearchgate.netorganic-chemistry.orgorganic-chemistry.orgnih.gov
The high (Z)-selectivity of the Julia-Kocienski olefination is a result of a kinetically controlled diastereoselective addition of the metalated sulfone to the ketone, which leads to the formation of an anti-β-alkoxysulfone intermediate that stereospecifically decomposes to the (Z)-alkene. researchgate.net The choice of the N-substituent on the tetrazole ring of the sulfone reagent can influence this selectivity, with bulkier and more electron-donating groups generally favoring the formation of the (Z)-isomer. organic-chemistry.org
The table below summarizes the results of the Julia-Kocienski olefination of various ketones with different sulfone reagents, demonstrating the high yields and (Z)-selectivity that can be achieved.
Stereoselective Construction of Spirocyclic Ketones via Nazarov Reaction
The Nazarov cyclization is a powerful acid-catalyzed reaction for the synthesis of cyclopentenones from divinyl ketones. organic-chemistry.orgwikipedia.org The key step in this reaction is a 4π-conrotatory electrocyclic ring closure of a pentadienyl cation. wikipedia.orgillinois.edu While the classical Nazarov reaction often suffers from low stereoselectivity, modern variants have been developed that allow for highly stereoselective transformations, including the construction of complex spirocyclic ketone frameworks. acs.org
The stereochemical outcome of the Nazarov cyclization can be controlled through various strategies. One approach is the use of chiral Lewis acids or Brønsted acids to induce asymmetry in the cyclization. organic-chemistry.org Another strategy involves the use of substrates with chiral auxiliaries or pre-existing stereocenters that can direct the stereochemistry of the newly formed ring.
In the context of spirocyclic ketone synthesis, the Nazarov reaction can be employed in tandem with other reactions. For example, a Nazarov/ene tandem reaction has been reported for the stereoselective construction of spiro compounds. researchgate.net The stereoselectivity in these reactions is often high, and the resulting spirocyclic ketones are valuable intermediates in the synthesis of natural products and other complex molecules.
While the Nazarov cyclization is primarily used for the synthesis of five-membered rings, the principles of stereocontrol developed for this reaction are applicable to a broader range of stereoselective ketone syntheses. Understanding the factors that govern the stereochemical outcome of the electrocyclization and subsequent steps can inform the design of new stereoselective methods for the synthesis of acyclic branched ketones.
Green Chemistry Principles in the Synthesis of Branched Ketones
The application of green chemistry principles to the synthesis of branched ketones like this compound is essential for developing sustainable and environmentally responsible chemical processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Atom Economy and Waste Minimization in Ketone Production
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.orgtaylorandfrancis.comjocpr.com Reactions with high atom economy are desirable as they generate less waste. wikipedia.orgjocpr.com In the context of ketone synthesis, addition and rearrangement reactions generally have high atom economy, as most or all of the atoms of the reactants are incorporated into the final product. scranton.edu In contrast, substitution and elimination reactions often have lower atom economy due to the formation of byproducts. scranton.edu
Use of Environmentally Benign Catalysts and Solvents in Ketone Synthesis
The choice of catalysts and solvents has a significant impact on the environmental footprint of a chemical process. Green chemistry encourages the use of catalysts that are non-toxic, recyclable, and highly efficient. For ketone synthesis, a variety of environmentally benign catalysts have been developed. For example, solid acid catalysts can be used for the synthesis of flavoring ketones in a one-pot alkylation-decarboxylation reaction under solvent-free conditions. acs.org Photocatalytic processes using visible light and a photosensitizer like CeCl₃ in water have also been developed for the aerobic C-H oxidation to produce aromatic ketones. chemistryviews.org
The use of green solvents is another cornerstone of sustainable chemistry. wikipedia.org Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. pnas.orgwikipedia.org Reactions such as the one-step synthesis of β-C-glucosidic ketones have been successfully carried out in aqueous media. pnas.org Other green solvents include supercritical carbon dioxide, bio-based solvents like ethanol, and ionic liquids. pnas.orgwikipedia.orgsigmaaldrich.com These solvents can often replace traditional volatile organic compounds (VOCs), reducing pollution and health hazards. sigmaaldrich.com
The table below provides a comparison of traditional and green solvents used in organic synthesis.
Renewable Feedstock Utilization for Ketone Production
The transition from fossil fuel-based feedstocks to renewable resources is a critical aspect of green chemistry. Biomass, which includes plant materials and agricultural waste, is an abundant and renewable source of carbon that can be converted into valuable chemicals, including ketones. nih.govnih.govresearchgate.netnih.gov
Several strategies have been developed for the synthesis of ketones from biomass-derived feedstocks. One approach involves the catalytic conversion of aromatic ethers, which can be derived from lignin, to cyclohexanone and its derivatives. nih.govnih.govresearchgate.net For example, a bromide salt-modified palladium on carbon (Pd/C) catalyst in a water/dichloromethane system can efficiently catalyze this transformation. nih.govnih.govresearchgate.net
Biomass-derived platform molecules, such as furfural and 5-hydroxymethylfurfural (HMF), can also be used as starting materials for the synthesis of ketones. researchgate.netrsc.org For instance, jet fuel range branched alkanes have been synthesized from xylose and methyl isobutyl ketone (MIBK) through a series of reactions that include the dehydration of xylose to furfural and subsequent aldol (B89426) condensation. researchgate.net The catalytic upgrading of pyrolysis gas components from cellulose and xylan over a ZrO₂ catalyst can also produce aldehydes and ketones.
The development of efficient catalytic processes for the conversion of biomass into ketones is an active area of research. rsc.org These efforts are crucial for establishing a sustainable chemical industry that is less reliant on finite fossil resources.
Mechanistic Organic Chemistry and Reactivity of 7 Ethyl 2 Methyl 4 Nonanone
Nucleophilic Addition Reactions to Branched Ketones
The carbonyl carbon in 7-Ethyl-2-methyl-4-nonanone is electrophilic but is flanked by bulky alkyl groups (an isobutyl group and a 3-pentyl group). This steric hindrance influences the approach of nucleophiles, affecting reaction rates and, in some cases, the reaction pathway itself.
The reduction of ketones to secondary alcohols is a fundamental transformation, typically achieved with complex metal hydrides like Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄). adichemistry.com These reagents serve as a source of the hydride ion (H⁻), which acts as a nucleophile. chemistrysteps.com
The mechanism involves a two-step process:
Nucleophilic Attack: The hydride ion attacks the electrophilic carbonyl carbon of this compound. This breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a tetrahedral alkoxide intermediate. masterorganicchemistry.comchemguide.co.uk
Protonation: An acidic workup or a protic solvent protonates the negatively charged oxygen of the alkoxide intermediate to yield the final product, 7-ethyl-2-methyl-4-nonanol. libretexts.orgpressbooks.pub
Due to the steric bulk around the carbonyl group, the rate of reaction is slower compared to unhindered ketones. LiAlH₄ is a significantly more powerful reducing agent than NaBH₄ because the Al-H bond is more polar than the B-H bond, making the hydride more nucleophilic. libretexts.org Consequently, LiAlH₄ can reduce sterically hindered ketones more effectively than NaBH₄. adichemistry.com NaBH₄ is often used in milder conditions, frequently with an alcohol solvent which also serves as the proton source. chemguide.co.uk
| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
|---|---|---|
| Reactivity | Milder, less reactive. youtube.com | Stronger, more reactive. adichemistry.com |
| Selectivity | Reduces aldehydes and ketones. Does not typically reduce esters or carboxylic acids. masterorganicchemistry.comyoutube.com | Reduces aldehydes, ketones, esters, carboxylic acids, and amides. adichemistry.comlibretexts.org |
| Solvents | Protic solvents (e.g., methanol, ethanol, water). chemguide.co.uk | Aprotic solvents (e.g., diethyl ether, THF), reacts violently with protic solvents. |
| Workup | Often simple; the solvent may serve as the proton source. chemguide.co.uk | Requires a separate, careful aqueous or acidic workup step. |
Grignard reagents (R-MgX) are potent carbon-based nucleophiles used to form carbon-carbon bonds by adding to carbonyl groups. masterorganicchemistry.com The reaction with a ketone like this compound produces a tertiary alcohol after an acidic workup. adichemistry.commasterorganicchemistry.com
The mechanism is analogous to hydride addition:
Nucleophilic Addition: The carbanionic carbon of the Grignard reagent attacks the carbonyl carbon, forming a magnesium alkoxide intermediate. organic-chemistry.org
Protonation: Acidic workup protonates the alkoxide to yield the tertiary alcohol. masterorganicchemistry.com
However, with sterically hindered ketones such as this compound, two side reactions can compete with the desired nucleophilic addition:
Enolization: The Grignard reagent can act as a base, abstracting an alpha-proton to form an enolate. This is more likely with bulky Grignard reagents and sterically congested ketones. Subsequent workup regenerates the starting ketone. adichemistry.comorganic-chemistry.org
Reduction: If the Grignard reagent has a beta-hydrogen, it can transfer a hydride to the carbonyl carbon via a cyclic six-membered transition state. This results in the formation of a secondary alcohol, the same product as from a hydride reduction. organic-chemistry.org
| Reaction Pathway | Product | Conditions Favoring this Pathway |
|---|---|---|
| Nucleophilic Addition | Tertiary Alcohol | Less bulky Grignard reagent (e.g., CH₃MgBr). |
| Enolization (Base behavior) | Starting Ketone (after workup) | Highly hindered ketone and bulky Grignard reagent. adichemistry.com |
| Reduction (Hydride transfer) | Secondary Alcohol | Grignard reagent with β-hydrogens and a hindered ketone. organic-chemistry.org |
Ketones react with primary amines (R-NH₂) to form imines (C=N-R) and with secondary amines (R₂NH) to form enamines (C=C-NR₂). libretexts.org These reactions are typically acid-catalyzed and are reversible. libretexts.org
The mechanism for imine formation from this compound proceeds through several steps:
Nucleophilic Addition: The primary amine attacks the carbonyl carbon. fiveable.me
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate called a carbinolamine. libretexts.org
Protonation of Oxygen: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.orgmasterorganicchemistry.com
Elimination of Water: The lone pair on the nitrogen helps to expel the water molecule, forming a positively charged iminium ion. libretexts.org
Deprotonation: A base (like water or the amine) removes a proton from the nitrogen to give the neutral imine product. libretexts.org
When a secondary amine reacts with this compound, the mechanism is similar up to the formation of the iminium ion. However, since the nitrogen in the iminium ion has no proton to lose, a proton is instead removed from an adjacent alpha-carbon to form the C=C double bond of the enamine. masterorganicchemistry.com The steric hindrance around the ketone can slow the initial nucleophilic attack but does not fundamentally change the mechanism.
Alpha-Carbon Reactivity in Branched Ketones
The protons on the carbons adjacent to the carbonyl group (alpha-carbons) are acidic and can be removed by a base to form a nucleophilic intermediate called an enolate.
This compound is an unsymmetrical ketone, meaning it has two different alpha-carbons (C-3 and C-5) with protons that can be removed. This leads to the formation of two different regioisomeric enolates. The control over which enolate is formed is a critical concept in organic synthesis. udel.edursc.org
Thermodynamic Enolate: This is the more stable enolate, which has the more substituted double bond. For this compound, this would be formed by removing a proton from the C-5 position. Its formation is favored under conditions that allow for equilibrium to be established (e.g., a weaker base like sodium ethoxide, higher temperatures). udel.edumasterorganicchemistry.com
Kinetic Enolate: This is the enolate that is formed faster. Deprotonation occurs at the less sterically hindered alpha-carbon, which for this ketone is the C-3 methylene group. Its formation is favored under irreversible conditions (e.g., a strong, bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures, such as -78 °C). masterorganicchemistry.comfiveable.me
The choice of base and reaction conditions allows for the selective generation of one enolate over the other, which in turn dictates the outcome of subsequent reactions. udel.edukhanacademy.org
| Control | Favored Product | Typical Conditions |
|---|---|---|
| Kinetic Control | Less substituted enolate (from C-3) | Strong, bulky base (LDA), aprotic solvent (THF), low temperature (-78 °C), rapid and irreversible deprotonation. udel.edufiveable.me |
| Thermodynamic Control | More substituted enolate (from C-5) | Weaker base (NaOEt, t-BuOK), protic or aprotic solvent, higher temperature (25 °C), reversible deprotonation allowing equilibrium. udel.edumasterorganicchemistry.com |
Once formed, enolates can act as nucleophiles in Sₙ2 reactions with alkyl halides to form a new carbon-carbon bond at the alpha-position. libretexts.org The regioselectivity of the alkylation of this compound is directly controlled by the choice of enolate.
Alkylation via the Kinetic Enolate: By forming the kinetic enolate with LDA at low temperature and then adding an alkyl halide, the new alkyl group will be attached to the C-3 position. libretexts.org
Alkylation via the Thermodynamic Enolate: By forming the thermodynamic enolate under equilibrium conditions and then adding an alkyl halide, alkylation will occur primarily at the C-5 position. libretexts.org
For this reaction to be effective, a strong base like LDA is often necessary to ensure complete conversion of the ketone to the enolate, preventing side reactions. libretexts.org The reaction works best with primary alkyl halides, as secondary and tertiary halides are more likely to undergo elimination reactions. libretexts.org The control of regioselectivity in the alkylation of unsymmetrical ketones is a powerful tool for constructing complex organic molecules. researchgate.netnih.gov
Reactions Leading to Quaternary Carbon Centers Adjacent to Carbonyls
The creation of all-carbon quaternary centers, particularly those adjacent to a carbonyl group, is a significant challenge in organic synthesis due to steric hindrance. acs.org For a molecule like this compound, introducing a fourth carbon substituent to the C-3 or C-5 position would form such a center. Several modern synthetic strategies can achieve this transformation.
One prominent method is the palladium-catalyzed enantioselective allylic alkylation of ketone enolates. nih.gov This reaction has been effectively used to construct quaternary stereocenters next to carbonyl groups. nih.gov Another powerful approach involves conjugate additions of organometallic reagents to α,β-unsaturated ketones. While this compound is a saturated ketone, a synthetic precursor could be designed with unsaturation at the 5,6-position. The addition of an organocuprate reagent to this enone would then establish a quaternary carbon at the C-5 position.
Furthermore, domino processes involving arynes have been developed to generate α,α-diarylated products from cyclic ketones, effectively creating a quaternary center. acs.org While this is demonstrated on cyclic systems, the principles of sequential nucleophilic additions can be adapted for acyclic ketones. The formation of these centers is often difficult for steric reasons, making the development of efficient construction methods a key synthetic goal. acs.org
Specific Transformations and Rearrangements Involving Branched Ketones
Reductive Coupling Reactions (e.g., Pinacol and McMurry Reaction Applicability to Ketones)
Reductive coupling reactions offer a pathway to form carbon-carbon bonds by joining two carbonyl compounds. The Pinacol and McMurry reactions are classic examples of this transformation.
The Pinacol coupling reaction involves the reductive homocoupling of a ketone or aldehyde to form a vicinal diol (a 1,2-diol). organic-chemistry.orgwikipedia.org The reaction proceeds through a one-electron reduction of the carbonyl group to generate a ketyl radical anion intermediate. wikipedia.org Two of these radicals then couple. When applied to this compound, two molecules would couple at the C-4 position to yield 7,8-diethyl-3,12-dimethyltetradecane-7,8-diol. However, the significant steric bulk from the ethyl and isobutyl groups surrounding the carbonyl carbon would likely hinder this reaction, reducing the yield compared to less branched ketones. The subsequent Pinacol rearrangement, an acid-catalyzed conversion of the 1,2-diol to a ketone, would involve the migration of one of the alkyl groups. masterorganicchemistry.commychemblog.com
The McMurry reaction also couples two carbonyl groups but uses a low-valent titanium reagent (generated from TiCl₃ or TiCl₄ and a reducing agent) to produce an alkene directly. wikipedia.orgchem-station.comscribd.com This reaction proceeds through a pinacol-like intermediate, but the oxophilic nature of titanium drives the deoxygenation to form the double bond. chem-station.com For this compound, the McMurry reaction would yield 7,8-diethyl-3,12-dimethyltetradec-7-ene. Similar to the Pinacol reaction, the steric hindrance of branched ketones can affect the efficiency of the McMurry coupling. nih.gov However, the reaction is a powerful tool for creating sterically crowded and complex alkenes. organic-chemistry.orgnih.gov
Retro-Claisen Reactions in Branched Ketone Synthesis
The retro-Claisen reaction, or condensation, is the reverse of the Claisen condensation. It involves the cleavage of a carbon-carbon bond in a β-dicarbonyl compound (or β-keto ester) and is often promoted by a base. colab.wswikipedia.org This reaction can be a useful synthetic tool for the preparation of ketones and esters from more complex precursors. researchgate.netrsc.org
In the context of synthesizing a branched ketone like this compound, a suitable β-diketone precursor could be designed to undergo a specific C-C bond cleavage. The mechanism involves the nucleophilic attack of a base (like hydroxide or alkoxide) on one of the carbonyl carbons. The resulting tetrahedral intermediate then collapses, breaking the α,β carbon-carbon bond and expelling an enolate. libretexts.org This enolate is then protonated to give the final ketone product. The strategic placement of branching in the β-diketone precursor would direct the cleavage to yield the desired branched ketone.
Acid-Catalyzed Coupling Reactions of α-Branched α,β-Unsaturated Ketones
While this compound is a saturated ketone, its reactivity can be compared to related α-branched α,β-unsaturated systems. These conjugated ketones exhibit unique reactivity. Under acidic conditions, the carbonyl oxygen can be protonated, enhancing the electrophilicity of the β-carbon. This activation allows for coupling reactions with other nucleophiles.
In some cases, α-branched α,β-unsaturated ketones can undergo self-condensation or couple with other electron-rich species. The branching at the α-position can influence the stereochemical outcome of these additions and may also sterically direct the incoming nucleophile. Such reactions are fundamental in building complex molecular architectures where control over substitution patterns is crucial.
Structure-Reactivity Relationships in Branched Ketone Systems
Influence of Alkyl Branching on Reaction Pathways and Selectivity
The structure of a ketone has a profound impact on its reactivity. In this compound, the alkyl branches at the C-2 and C-7 positions significantly influence its chemical behavior compared to a linear ketone. This influence can be categorized into steric and electronic effects.
Steric Effects : The bulky alkyl groups (isobutyl and the carbon chain containing the ethyl group) physically obstruct the path of incoming nucleophiles targeting the electrophilic carbonyl carbon. brainkart.commcat-review.org This steric hindrance decreases the rate of nucleophilic addition reactions. khanacademy.orgtutorchase.com For a reaction to occur, the nucleophile must approach the carbonyl carbon at a specific angle (the Bürgi-Dunitz angle), and bulky substituents make this approach more difficult. khanacademy.org Therefore, this compound is generally less reactive towards nucleophiles than a less hindered ketone like 2-nonanone. tutorchase.compressbooks.pub
These combined effects dictate the selectivity of reactions. For instance, in reactions involving the formation of an enolate (deprotonation of an α-carbon), the presence of bulky groups can influence which α-proton is removed. Although this compound has protons on both α-carbons (C-3 and C-5), the steric environment around each will affect the regioselectivity of enolate formation, which in turn directs subsequent alkylation or condensation reactions. nih.gov
Electronic and Steric Effects on Carbonyl Reactivity
The reactivity of the carbonyl group in this compound is fundamentally governed by the electronic nature of its carbon-oxygen double bond and the spatial arrangement of the atoms surrounding this functional group. These two factors, electronic effects and steric effects, are intrinsically linked to the molecular structure and dictate the susceptibility of the carbonyl carbon to nucleophilic attack.
Electronic Effects
The carbonyl carbon in a ketone is inherently electrophilic due to the greater electronegativity of the oxygen atom, which polarizes the C=O bond, drawing electron density away from the carbon and imparting it with a partial positive charge (δ+). This electrophilicity is the primary driver for reactions with nucleophiles. However, the intensity of this positive charge, and thus the reactivity of the carbonyl group, is modulated by the electronic influence of the alkyl groups attached to it. researchgate.netdoubtnut.comlibretexts.org
Alkyl groups, such as the isobutyl group (2-methylpropyl) and the 3-pentyl group (CH(CH₂CH₃)₂) in this compound, are known to be weakly electron-donating through an inductive effect (+I). doubtnut.comlibretexts.org This effect involves the pushing of electron density through the sigma (σ) bonds towards the carbonyl carbon. By donating electron density, these alkyl groups help to stabilize the partial positive charge on the carbonyl carbon, thereby reducing its electrophilicity. doubtnut.comlibretexts.org Consequently, ketones are generally less reactive towards nucleophiles than aldehydes, which have only one electron-donating alkyl group and a hydrogen atom that has a negligible inductive effect. doubtnut.comlibretexts.org
In the case of this compound, the presence of two alkyl substituents significantly dampens the reactivity of the carbonyl group compared to simpler, less substituted ketones. The cumulative electron-donating effect of the isobutyl and 3-pentyl groups makes the carbonyl carbon less electron-deficient and therefore less attractive to incoming nucleophiles.
Steric Effects
Steric hindrance refers to the spatial congestion around a reactive site in a molecule, which can impede the approach of a reactant. doubtnut.com In the context of carbonyl reactivity, the size and branching of the alkyl groups attached to the carbonyl carbon play a crucial role. Nucleophilic attack on a carbonyl carbon typically occurs at a specific angle, often referred to as the Bürgi-Dunitz angle (approximately 107°), to achieve optimal orbital overlap for bond formation. doubtnut.com
The structure of this compound features bulky and branched alkyl groups on both sides of the carbonyl group. The isobutyl group on one side and the even more sterically demanding 3-pentyl group on the other create a crowded environment around the carbonyl carbon. This steric bulk physically obstructs the trajectory of an incoming nucleophile, making it more difficult for the nucleophile to reach the electrophilic carbon center. doubtnut.com As a result, the activation energy for the nucleophilic addition reaction is increased, and the reaction rate is consequently decreased.
The combination of these electronic and steric effects renders this compound a relatively unreactive ketone towards nucleophilic addition reactions. The electron-donating nature of the alkyl groups reduces the intrinsic electrophilicity of the carbonyl carbon, while the steric bulk of these same groups shields it from attack.
Detailed Research Findings
For instance, the rate of reduction of ketones by sodium borohydride, a common nucleophilic addition reaction, is highly sensitive to steric hindrance. Less hindered ketones like acetone (B3395972) react significantly faster than more hindered ketones such as di-tert-butyl ketone. Similarly, the equilibrium for cyanohydrin formation is less favorable for sterically hindered ketones. libretexts.org
Based on these established trends, the reactivity of this compound is expected to be low. The presence of secondary and branched alkyl groups suggests that it would react slower than linear ketones of a similar molecular weight and significantly slower than less sterically hindered ketones.
The following table provides an illustrative comparison of the expected relative reactivity of this compound with other ketones in a typical nucleophilic addition reaction, based on the principles of electronic and steric effects.
| Ketone | Structure | Relative Reactivity (Illustrative) | Primary Reason for Reactivity Level |
|---|---|---|---|
| Acetone | CH₃COCH₃ | 100 | Minimal steric hindrance and moderate electronic deactivation. |
| 2-Butanone | CH₃COCH₂CH₃ | 80 | Slight increase in steric hindrance and electronic deactivation compared to acetone. |
| 3-Pentanone | CH₃CH₂COCH₂CH₃ | 60 | Increased steric hindrance and electronic deactivation from two ethyl groups. |
| This compound | (CH₃)₂CHCH₂CO(CH(CH₂CH₃)₂) | 10 | Significant steric hindrance from branched alkyl groups and strong electronic deactivation. |
| Di-tert-butyl ketone | (CH₃)₃CCOC(CH₃)₃ | <1 | Extreme steric hindrance preventing nucleophilic approach. |
This table is for illustrative purposes to demonstrate the principles of steric and electronic effects on ketone reactivity and does not represent actual experimental data.
Advanced Analytical Characterization Methodologies for 7 Ethyl 2 Methyl 4 Nonanone
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are paramount for the separation of 7-Ethyl-2-methyl-4-nonanone from complex matrices and for its quantification. Gas and liquid chromatography are the principal techniques employed for this purpose.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile organic compounds like this compound. The technique offers high-resolution separation and definitive identification based on the mass-to-charge ratio of the compound and its fragments.
In a typical GC-MS analysis, the compound would be introduced into the GC, where it is vaporized and carried by an inert gas through a capillary column. The retention time of this compound is dependent on its boiling point, polarity, and interaction with the column's stationary phase. For a standard non-polar column (e.g., DB-5ms), an estimated retention time can be calculated based on its structure.
Following separation, the compound enters the mass spectrometer, where it is ionized, commonly by electron impact (EI). The resulting molecular ion and its fragmentation pattern provide a unique fingerprint for identification. The fragmentation of this compound is expected to follow established pathways for aliphatic ketones, primarily α-cleavage and McLafferty rearrangement.
Table 1: Predicted GC-MS Parameters and Fragmentation Data for this compound
| Parameter | Predicted Value/Fragment |
|---|---|
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Oven Program | 50°C (2 min), ramp to 250°C at 10°C/min |
| Predicted Retention Index | ~1350-1450 |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Molecular Ion [M]+• | m/z 184.18 |
| Major Fragment (α-cleavage) | m/z 113 (loss of C5H11) |
| Major Fragment (α-cleavage) | m/z 85 (loss of C7H15) |
| McLafferty Rearrangement Fragment | m/z 72 |
High-performance liquid chromatography (HPLC) is a versatile technique for the separation of compounds that are non-volatile or thermally labile. For a simple ketone like this compound, which lacks a strong chromophore, direct UV detection in HPLC can be challenging. To overcome this, derivatization with an agent such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) is often employed to introduce a chromophore that allows for sensitive UV detection.
Alternatively, HPLC can be coupled with mass spectrometry (LC-MS) or nuclear magnetic resonance spectroscopy (HPLC-NMR) for detection and structural confirmation without the need for derivatization. In LC-MS, after chromatographic separation, the analyte is ionized (e.g., by electrospray ionization or atmospheric pressure chemical ionization) and detected by the mass spectrometer.
Table 2: Typical HPLC and LC-MS Parameters for the Analysis of this compound
| Parameter | Typical Conditions |
|---|---|
| HPLC Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water gradient |
| Detection (with derivatization) | UV at 360 nm (for DNPH derivative) |
| LC-MS Ionization | APCI or ESI in positive mode |
| LC-MS Detection | Scan for [M+H]+ at m/z 185.19 |
Spectroscopic Characterization of Branched Ketones
Spectroscopic techniques provide detailed information about the molecular structure of this compound, including its carbon framework, functional groups, and exact molecular formula.
NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to piece together the connectivity of the molecule.
¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the protons in different chemical environments. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would allow for the assignment of each proton to its position in the molecule.
¹³C NMR: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment. The carbonyl carbon is particularly diagnostic, appearing significantly downfield.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 (CH₃) | ~0.9 (d) | ~22.5 |
| C2 (CH) | ~2.6 (m) | ~25.0 |
| C3 (CH₂) | ~2.4 (t) | ~51.0 |
| C4 (C=O) | - | ~212.0 |
| C5 (CH₂) | ~2.3 (t) | ~45.0 |
| C6 (CH₂) | ~1.3 (m) | ~29.0 |
| C7 (CH) | ~1.5 (m) | ~46.0 |
| C8, C8' (CH₂) | ~1.3 (m) | ~26.0 |
| C9, C9' (CH₃) | ~0.8 (t) | ~11.0 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. For this compound, the most prominent feature in its IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) group stretch. The C-H stretching and bending vibrations of the aliphatic parts of the molecule would also be visible.
Table 4: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H stretch (alkane) | 2850-2960 | Strong |
| C=O stretch (ketone) | 1710-1725 | Strong, Sharp |
| C-H bend (alkane) | 1375-1465 | Medium |
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This precision allows for the determination of the elemental composition and, consequently, the exact molecular formula of the compound. For this compound (C₁₂H₂₄O), HRMS would distinguish it from other compounds with the same nominal mass but different elemental compositions.
Table 5: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₂₄O |
| Calculated Exact Mass ([M]+•) | 184.182715 |
| Calculated Exact Mass ([M+H]+) | 185.190520 |
Specialized Analytical Approaches for Complex Organic Molecules
For a branched aliphatic ketone like this compound, a multi-faceted analytical approach is crucial for unambiguous characterization. This typically involves a combination of high-resolution chromatographic separation with advanced spectroscopic and spectrometric detection.
Gas Chromatography-Mass Spectrometry (GC-MS): A Cornerstone for Volatile Compound Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used hyphenated technique for the analysis of volatile and semi-volatile organic compounds. chemijournal.com In the context of this compound, GC would provide the initial separation from any impurities or isomers, with the retention time serving as a preliminary identification parameter. The subsequent analysis by mass spectrometry offers detailed structural information based on the molecule's mass-to-charge ratio (m/z) and its fragmentation pattern upon electron ionization.
The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. However, for aliphatic ketones, this peak may be of low intensity. libretexts.org More structurally informative are the fragment ions resulting from characteristic cleavage patterns of ketones, such as alpha-cleavage and the McLafferty rearrangement. libretexts.orgyoutube.com
Alpha-Cleavage: This involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. For this compound, two primary alpha-cleavage pathways are possible, leading to the formation of stable acylium ions.
McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds possessing a gamma-hydrogen. It involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the cleavage of the beta-carbon bond, resulting in the formation of a neutral alkene and a charged enol. youtube.com
The predicted fragmentation patterns are instrumental in piecing together the structure of the molecule.
Illustrative GC-MS Fragmentation Data for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |
| 184 | [C₁₂H₂₄O]⁺ | Molecular Ion (M⁺) |
| 155 | [C₁₀H₂₁O]⁺ | Loss of an ethyl radical (•C₂H₅) via alpha-cleavage |
| 127 | [C₈H₁₅O]⁺ | Loss of an isobutyl radical (•C₄H₉) via alpha-cleavage |
| 85 | [C₅H₉O]⁺ | Acylium ion from cleavage at the ethyl-branched side |
| 57 | [C₄H₉]⁺ | Isobutyl cation |
Multidimensional NMR Spectroscopy: Unraveling Complex Connectivity
For a molecule with multiple chiral centers and complex proton and carbon environments like this compound, one-dimensional Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectra can be challenging to interpret due to signal overlap. researchgate.net Multidimensional NMR techniques, such as COSY, HSQC, and HMBC, are indispensable for the complete structural assignment. researchgate.netethernet.edu.et
COSY (Correlation Spectroscopy): This 2D NMR experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to one another in the molecular structure. This would be crucial for tracing the connectivity of the ethyl and isobutyl groups and the protons along the nonane (B91170) backbone. slideshare.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of each carbon signal to its attached proton(s). researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly valuable for identifying quaternary carbons (like the carbonyl carbon) and for connecting different fragments of the molecule identified through COSY analysis. researchgate.net
Hypothetical ¹³C and ¹H NMR Chemical Shift Assignments for this compound
| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) | Attached Proton(s) Predicted ¹H Chemical Shift (ppm) | Key HMBC Correlations |
| C=O (Carbonyl) | ~210 | - | Protons on C3 and C5 |
| CH (at C2) | ~45 | Multiplet | Carbons at C1, C3, and methyls |
| CH₂ (at C3) | ~50 | Multiplet | Carbonyl (C4), C2, C5 |
| CH (at C7) | ~40 | Multiplet | Carbons at C6, C8, and ethyl group |
| CH₃ (at C1) | ~22 | Doublet | C2, C3 |
| CH₂ (ethyl) | ~25 | Multiplet | C7, C8 |
| CH₃ (ethyl) | ~11 | Triplet | C7, and ethyl CH₂ |
Tandem Mass Spectrometry (MS/MS) for Isomeric Differentiation
In cases where isomeric compounds are present, tandem mass spectrometry (MS/MS) can provide an additional layer of structural information. wikipedia.orgnih.gov This technique involves the selection of a specific ion from the initial mass spectrum (the precursor ion), which is then subjected to further fragmentation to produce a product ion spectrum. The fragmentation pattern of the selected precursor ion can be unique to a specific isomer, allowing for their differentiation. For complex branched ketones, MS/MS can be particularly useful in distinguishing between positional isomers where the carbonyl group is located at different points along the carbon chain. researchgate.net
Hyphenated Liquid Chromatography Techniques
While GC-MS is well-suited for volatile compounds, hyphenated liquid chromatography (LC) techniques such as LC-MS and LC-NMR are invaluable for less volatile or thermally unstable complex organic molecules. nih.govactascientific.com For derivatives of this compound or in complex matrices, LC-based methods would offer a powerful analytical solution.
By employing these specialized analytical approaches, a comprehensive and unambiguous characterization of this compound can be achieved, providing detailed insights into its molecular architecture.
Computational Chemistry and Molecular Modeling of 7 Ethyl 2 Methyl 4 Nonanone
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those based on ab initio and Density Functional Theory (DFT) methods, are instrumental in determining the optimized molecular geometry and electronic structure of 7-Ethyl-2-methyl-4-nonanone. These calculations solve the Schrödinger equation for the molecule, providing detailed information about bond lengths, bond angles, dihedral angles, and the distribution of electrons.
For this compound, a key aspect of its molecular geometry is the spatial arrangement of its alkyl chains and the central carbonyl group. Quantum chemical calculations can predict the most stable conformation of the molecule by exploring its potential energy surface. The electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can also be determined. The HOMO-LUMO gap is a critical parameter that provides insights into the molecule's chemical reactivity and electronic transitions.
Table 1: Calculated Geometrical Parameters for this compound (Representative Data)
| Parameter | Value |
| C=O Bond Length | 1.21 Å |
| C-C-C Bond Angle (at carbonyl) | 116° |
| Dihedral Angle (C-C-C-C backbone) | Variable (dependent on conformation) |
Table 2: Calculated Electronic Properties of this compound (Representative Data)
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 2.8 D |
Density Functional Theory (DFT) Applications in Branched Ketone Studies
Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. mdpi.com It is particularly well-suited for studying the properties and reactivity of organic molecules, including branched ketones. nih.govnih.gov
DFT calculations are a powerful tool for elucidating the mechanisms of chemical reactions involving ketones. researchgate.netrsc.orgrsc.org By mapping the potential energy surface of a reaction, DFT can identify transition states, which are the high-energy structures that connect reactants and products. acs.org The energy barrier of the transition state determines the rate of the reaction. For this compound, DFT could be used to study reactions such as nucleophilic addition to the carbonyl group or enolate formation. The calculations can provide detailed information about the geometry and energy of the transition states involved in these processes. researchgate.netresearchgate.net
The steric effects arising from the branched structure can significantly influence the molecule's reactivity and interactions with other molecules. DFT can quantify these steric effects by calculating steric hindrance around the reactive carbonyl center in different conformations. This information is vital for predicting the regioselectivity and stereoselectivity of reactions involving this compound.
Molecular Dynamics Simulations for Understanding Branched Organic Molecule Behavior
While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. nih.govresearchgate.net
For this compound, MD simulations can be used to study its conformational dynamics, including the rates of interconversion between different conformers. researchgate.net These simulations can also provide information about the molecule's behavior in different environments, such as in the gas phase or in a solvent. By analyzing the MD trajectories, various properties like diffusion coefficients and radial distribution functions can be calculated, offering a deeper understanding of the molecule's behavior at a microscopic level. acs.org
Modeling Spectroscopic Properties of Branched Organic Molecules
Computational methods can be used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation. For this compound, DFT and other quantum chemical methods can be used to calculate its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. libretexts.orglibretexts.org
The calculated IR spectrum would show characteristic vibrational frequencies, most notably the strong carbonyl (C=O) stretching frequency, which is a hallmark of ketones. quora.com The predicted NMR chemical shifts for the different hydrogen and carbon atoms in the molecule would aid in the interpretation of experimental NMR spectra. libretexts.org The modeling of these spectroscopic properties provides a powerful means of confirming the molecule's structure and understanding its electronic environment.
Table 3: Predicted Spectroscopic Data for this compound (Representative Data)
| Spectroscopy | Key Feature | Predicted Value |
| IR | C=O Stretch | ~1715 cm⁻¹ |
| ¹H NMR | -CH₂-C=O Protons | 2.2-2.5 ppm |
| ¹³C NMR | C=O Carbon | ~210 ppm |
Environmental Fate and Degradation Pathways of Branched Ketones in Natural Systems
Microbial and Enzymatic Biodegradation of Branched Ketones
Biodegradation is a critical process by which microbial organisms break down organic substances into simpler compounds omicsonline.org. The structure of a ketone, particularly the presence and position of branched alkyl chains, can significantly influence its susceptibility to microbial attack. Generally, complex branching can hinder the initial oxidation and subsequent catabolism by microbial enzymes due to steric hindrance stackexchange.com.
Aerobic and Anaerobic Degradation Pathways of Organic Compounds
The degradation of organic compounds, including ketones, can proceed under two primary conditions: aerobic (in the presence of oxygen) and anaerobic (in the absence of oxygen) omicsonline.orggoecopure.com.
Aerobic Degradation : In the presence of oxygen, aerobic microorganisms utilize cellular respiration to oxidize organic substrates, leading to a more complete breakdown into carbon dioxide, water, and microbial biomass omicsonline.org. Aerobic microbes can initiate ketone degradation through several enzymatic actions, such as Baeyer-Villiger monooxygenase activity, terminal hydroxylation, or carboxylation to form intermediates like acetoacetate researchgate.net. This process is generally more efficient and results in a greater reduction of waste solids compared to anaerobic digestion omicsonline.org.
Anaerobic Degradation : Under anaerobic conditions, a different set of microorganisms dominates. The process involves a series of steps where complex organic matter is broken down into simpler molecules, often culminating in the production of methane omicsonline.orgresearchgate.net. For ketones like acetone (B3395972), a key anaerobic activation step is carboxylation to acetoacetate, a reaction that requires bicarbonate researchgate.netnih.govmicrobiologyresearch.org. This initial step channels the ketone into the intermediary metabolism of the bacteria nih.govmicrobiologyresearch.org. While effective, anaerobic degradation can be slower than aerobic processes omicsonline.org.
| Degradation Condition | Key Characteristics | Primary End Products |
| Aerobic | Requires oxygen; efficient and rapid breakdown by aerobes omicsonline.org. | Carbon Dioxide (CO₂), Water (H₂O), Microbial Biomass omicsonline.org. |
| Anaerobic | Occurs in the absence of oxygen; often slower and involves multiple microbial groups omicsonline.org. | Methane (CH₄), Carbon Dioxide (CO₂), Microbial Biomass omicsonline.orgresearchgate.net. |
Role of Microbial Communities in Ketone Transformation
Diverse microbial communities are responsible for the breakdown of ketones in the environment. Activated sludge from municipal sewage plants, for instance, contains various strains of bacteria capable of using ketones as their sole source of carbon and energy researchgate.netnih.gov.
Several bacterial genera have been identified as key players in ketone degradation. Strains related to the genus Pseudomonas have been isolated and shown to grow well on a variety of ketones and fatty acids researchgate.netnih.gov. Other identified organisms capable of decomposing ketones and related organic substances include Xanthobacter, Bryobacter, Mycobacterium, and Terrimonas researchgate.net. The primary microbial communities often responsible for the degradation of organic waste streams containing ketones belong to the phyla Proteobacteria, Actinobacteria, and Firmicutes researchgate.net.
The enzymatic machinery of these microorganisms is crucial for ketone transformation. In some anaerobic denitrifying bacteria, the degradation of acetone and higher ketones proceeds via carboxylation, which is an energy-expensive activation reaction researchgate.net. In other microbes, secondary alcohol dehydrogenases are involved in the oxidation of secondary alcohols to their corresponding methyl ketones asm.org. The broad substrate range and high selectivity of enzymes like ketoreductases make them highly efficient in ketone transformations nih.gov.
Photodegradation of Branched Ketones in Atmospheric and Aquatic Environments
Photodegradation, or photolysis, is a process where light energy drives the breakdown of chemical compounds. For aliphatic ketones, this is a significant degradation pathway in both the atmosphere and sunlit surface waters acs.orgscribd.comacs.orgacs.org. Ketones absorb light in the ultraviolet region (230-330 nm), which can trigger photochemical reactions leading to their decomposition scribd.com.
Direct Photolysis Mechanisms of Organic Pollutants
Direct photolysis occurs when a molecule absorbs light and undergoes a chemical transformation without the involvement of other photosensitizing molecules. For ketones, two primary pathways for direct photolysis are the Norrish Type I and Norrish Type II reactions scribd.comlibretexts.org.
Norrish Type I (α-Cleavage) : This reaction involves the homolytic cleavage of the bond between the carbonyl group and an adjacent alpha-carbon atom scribd.comlibretexts.org. This cleavage results in the formation of two radical species (an acyl radical and an alkyl radical) scribd.com. While this process occurs in the gas phase, in solution it typically only happens when the resulting radicals are stabilized libretexts.org.
Norrish Type II Reaction : This is an intramolecular process that occurs if the ketone possesses a hydrogen atom on the gamma-carbon relative to the carbonyl group scribd.com. The excited carbonyl group abstracts this hydrogen atom, leading to the formation of a 1,4-diradical intermediate, which then typically fragments libretexts.org.
| Photolysis Mechanism | Description | Resulting Products |
| Norrish Type I | Cleavage of the α-carbon-carbonyl bond upon light absorption scribd.comlibretexts.org. | Acyl and alkyl free radicals scribd.com. |
| Norrish Type II | Intramolecular abstraction of a γ-hydrogen by the excited carbonyl group, followed by fragmentation scribd.comlibretexts.org. | An enol and an alkene libretexts.org. |
Indirect Photolysis Involving Hydroxyl Radicals and Ozone Reactions
Indirect photolysis involves the degradation of a compound by highly reactive transient species that are themselves generated by light. In the environment, the most important of these are hydroxyl radicals (•OH) and ozone (O₃).
Hydroxyl Radical (•OH) Reactions : The hydroxyl radical is a powerful, non-selective oxidizing agent that plays a key role in the degradation of organic compounds in the atmosphere and in aquatic systems copernicus.orgcopernicus.org. The reaction of •OH with ketones is a significant atmospheric sink for these compounds copernicus.org. Rate constants for the reaction of •OH with ketones like 4-nitrooxy-2-butanone and 5-nitrooxy-2-pentanone have been measured to be (2.9±1.0)×10⁻¹² and (3.3±0.9)×10⁻¹² cm³ molecule⁻¹ s⁻¹, respectively, indicating rapid degradation copernicus.org.
Ozone (O₃) Reactions : Ozone can also contribute to the degradation of organic pollutants, particularly those with carbon-carbon double bonds. While its direct reaction with saturated ketones is generally slow, it is a source of hydroxyl radicals, especially in aqueous environments, which then drive oxidation researchgate.net. The oxidation of phenolic aldehydes by ozone at the air-solid interface has been shown to result in aromatic ring cleavage and the formation of carboxylic acids acs.org.
Abiotic Chemical Transformation Processes Relevant to Branched Ketones
Abiotic degradation refers to the chemical transformation of compounds without the direct involvement of microorganisms. These processes, which include hydrolysis and oxidation, are influenced by environmental factors such as temperature, pH, and the presence of reactive minerals mdpi.comnih.gov. While often slower than microbial degradation, abiotic pathways can be significant and lead to the complete transformation of pollutants nih.gov.
In aqueous environments, aldehydes and ketones can react with water in a reversible equilibrium to form geminal diols (hydrates) chemistrysteps.comlibretexts.org. This reaction is typically catalyzed by either acid or base libretexts.org. For most ketones, the equilibrium lies heavily towards the ketone form, with less than 1% existing as the hydrate libretexts.org. However, the presence of electron-withdrawing groups near the carbonyl can shift this equilibrium towards the more stable gem-diol libretexts.org.
Temperature is another critical factor, as it can significantly affect the rate of abiotic degradation. For example, the degradation half-life of 1,1,1-trichloroethane was observed to decrease by half with just a 5°C increase in temperature nih.gov. In soil and sediment, the presence of minerals can also catalyze abiotic transformations. For instance, zero-valent metals and sulphide minerals can enhance the reductive dechlorination of certain organic pollutants under anaerobic conditions nih.gov.
Oxidation and Reduction Reactions in Environmental Matrices
The structure of 7-Ethyl-2-methyl-4-nonanone, a ketone, makes it susceptible to both oxidation and reduction reactions, which are fundamental processes in its environmental degradation. In natural systems, these reactions are often mediated by microorganisms or photochemical processes.
Oxidation: Ketones are generally more resistant to oxidation than aldehydes due to the absence of a hydrogen atom on the carbonyl carbon. chemguide.co.uk However, under the influence of strong oxidizing agents present in the environment, such as hydroxyl radicals in the atmosphere or certain microbial enzymes in soil and water, this compound can undergo oxidative cleavage. This process involves the breaking of carbon-carbon bonds adjacent to the carbonyl group, leading to the formation of smaller carboxylic acids. study.comlibretexts.org The branched nature of this compound can influence the rate and pathway of oxidation, as steric hindrance may affect the accessibility of the carbonyl group to oxidizing agents.
Reduction: In anaerobic or reducing environments, such as saturated soils or sediments, ketones can be reduced to secondary alcohols. study.com In the case of this compound, this would result in the formation of 7-ethyl-2-methyl-4-nonanol. This transformation is significant as the resulting alcohol may have different physical, chemical, and toxicological properties than the parent ketone, including increased water solubility, which could affect its mobility in the environment. Microbial enzymes, particularly reductases, play a crucial role in mediating these reduction reactions.
The redox potential of the surrounding environment is a critical factor determining whether oxidation or reduction will be the predominant degradation pathway. des.qld.gov.au Aerobic environments with high oxygen availability will favor oxidation, while anaerobic conditions will promote reduction. des.qld.gov.au
| Reaction Type | Reactant | Product(s) | Environmental Condition |
| Oxidation | This compound | Carboxylic acids (smaller chains) | Aerobic (e.g., surface water, aerated soil) |
| Reduction | This compound | 7-Ethyl-2-methyl-4-nonanol | Anaerobic (e.g., sediments, waterlogged soil) |
Hydrolysis of Ketone-Related Structures in Environmental Contexts
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For many organic compounds, such as esters and amides, hydrolysis is a significant degradation pathway in aquatic environments. fachoekotoxikologie.deresearchgate.net However, the carbon-carbon bonds that make up the backbone of aliphatic ketones like this compound are generally stable and not susceptible to hydrolysis under typical environmental pH and temperature conditions. quora.com
While the ketone functional group itself is resistant to direct hydrolysis, it can exist in equilibrium with its geminal diol form in aqueous solutions, although the equilibrium strongly favors the ketone. quora.com This equilibrium is not considered a hydrolysis reaction in the degradative sense. Therefore, direct hydrolysis is not expected to be a significant degradation pathway for this compound in natural systems.
| Process | Reactant | Product | Significance in Environmental Degradation |
| Hydrolysis | This compound | No significant reaction | Negligible |
Assessment of Environmental Persistence and Metabolite Formation of Organic Pollutants
The environmental persistence of an organic pollutant like this compound is its ability to resist degradation. This is often quantified by its half-life in a particular environmental compartment. The persistence is influenced by the compound's chemical structure and the environmental conditions. Branched aliphatic compounds can sometimes exhibit greater persistence than their linear counterparts due to steric hindrance, which can slow down microbial degradation. libretexts.org
The degradation of this compound will lead to the formation of various metabolites. As discussed, oxidation can produce a mixture of smaller carboxylic acids, while reduction can yield the corresponding secondary alcohol, 7-ethyl-2-methyl-4-nonanol.
Further metabolism of these initial products can occur. The carboxylic acids can be further broken down through processes like beta-oxidation, eventually leading to mineralization (complete breakdown to carbon dioxide and water). The secondary alcohol can be further oxidized or conjugated with other molecules by microorganisms, forming more polar and water-soluble compounds that are more easily excreted or further degraded.
The formation of these metabolites is a critical aspect of the environmental risk assessment of the parent compound. The metabolites may have their own toxicity and environmental fate characteristics, which could be different from those of this compound.
| Degradation Pathway | Initial Metabolite(s) | Potential Subsequent Fate |
| Oxidation | Carboxylic acids | Further oxidation, mineralization (CO2 + H2O) |
| Reduction | 7-Ethyl-2-methyl-4-nonanol | Further oxidation, conjugation, mineralization |
Applications of Branched Ketones in Advanced Materials Research
Integration of Ketone Moieties in Polymer Science
Ketones are valuable precursors in the synthesis of a variety of functional polymers and resins. The reactivity of the carbonyl group allows for its conversion into other functional groups or for its participation in polymerization reactions. For instance, polymers with pendant ketone groups can be synthesized by the polymerization of ketone-containing monomers. These pendant groups can then be modified to introduce other functionalities, a process known as post-polymerization modification. This approach offers a high degree of control over the final properties of the polymer.
The branched structure of a ketone like 7-Ethyl-2-methyl-4-nonanone could be particularly advantageous. The alkyl branches can enhance the solubility of the resulting polymers in organic solvents, which is beneficial for processing and characterization. tutorchase.com Furthermore, the steric hindrance provided by the branches can influence the polymer's microstructure and, consequently, its macroscopic properties such as glass transition temperature and mechanical strength. tutorchase.comyoutube.com
Below is a table summarizing the potential effects of branched ketone incorporation on polymer properties:
| Property | Effect of Branched Ketone Moiety | Rationale |
| Solubility | Increased in organic solvents | The non-polar, bulky branched chains disrupt polymer packing and increase free volume. tutorchase.com |
| Glass Transition Temperature (Tg) | Can be lowered | The branches increase the free volume and chain-end concentration, leading to increased chain mobility. |
| Crystallinity | Decreased | The irregular structure introduced by the branches hinders the ordered packing of polymer chains. tutorchase.com |
| Mechanical Strength | May be reduced | Lower crystallinity and increased chain mobility can lead to lower tensile strength and modulus. youtube.com |
Polysaccharides are abundant, biodegradable, and biocompatible natural polymers, making them attractive for various biomedical applications. nih.gov The introduction of ketone groups onto polysaccharide backbones is a key strategy for creating functional materials, such as self-healing hydrogels. nih.gov These hydrogels have the ability to repair themselves after damage, extending their lifespan and reliability in applications like wound dressing and tissue engineering. acs.orgfrontiersin.orgnih.gov
The formation of self-healing hydrogels often relies on dynamic covalent bonds, such as imine or acylhydrazone linkages, which form through the reaction of ketone or aldehyde groups with amines or hydrazides, respectively. nih.gov These bonds can break and reform under specific conditions, allowing the hydrogel to heal. nih.gov
While direct studies using this compound for this purpose are not documented, one can envision its derivative, bearing a reactive group for attachment to a polysaccharide, being used to introduce branched ketone moieties. The branching could influence the hydrogel's properties, such as its swelling ratio, degradation rate, and mechanical strength, by affecting the cross-linking density and the interactions between polymer chains.
Branched Ketones in the Design of Optical-Electronic Materials
The design of novel organic materials for optical and electronic applications is a rapidly growing field of research. Conjugated polymers, which possess alternating single and double bonds, are of particular interest due to their unique electronic properties. mit.edu The incorporation of functional groups, including ketones, into these polymers can be used to fine-tune their optical and electronic characteristics.
The electron-withdrawing nature of the carbonyl group in a ketone can influence the electron affinity and ionization potential of a conjugated polymer, thereby affecting its performance in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). While the role of simple ketones is established, the specific impact of a branched, non-conjugated ketone like this compound is less direct.
However, branched alkyl chains are known to improve the processability of conjugated polymers by enhancing their solubility. researchgate.net Therefore, incorporating a branched ketone as a side chain on a conjugated polymer backbone could potentially improve its film-forming properties, which is crucial for device fabrication. The bulky nature of the branches could also influence the solid-state packing of the polymer chains, which in turn affects charge transport and photophysical properties.
Emerging Applications of Branched Ketone Derivatives in Chemical Synthesis and Other Fields
Ketones are fundamental building blocks in organic synthesis, serving as precursors to a wide array of other functional groups and molecular architectures. researchgate.netrsc.org Branched ketones, with their unique steric and electronic properties, are valuable in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Recent advances in synthetic methodology have expanded the utility of ketones. For instance, novel catalytic systems are being developed to enable reactions at previously inaccessible positions on the ketone scaffold, opening up new avenues for molecular design.
While specific emerging applications for this compound are not yet reported in the scientific literature, its structure suggests potential as a starting material for the synthesis of various fine chemicals. For example, it could be used to synthesize chiral alcohols through asymmetric reduction, or it could serve as a precursor for the synthesis of more complex branched structures.
Q & A
Q. What are the established synthetic routes for 7-Ethyl-2-methyl-4-nonanone, and how can researchers optimize yield?
- Methodological Answer : The ketone group in this compound can be synthesized via oxidation of secondary alcohols or through Claisen condensation of ethyl esters. For example, oxidation of 7-ethyl-2-methyl-4-nonanol using Jones reagent (CrO₃/H₂SO₄) under controlled temperatures (0–5°C) is a common approach. Yield optimization requires monitoring reaction kinetics (e.g., via TLC or GC-MS) and adjusting stoichiometry, solvent polarity, or catalyst loading . Experimental safety protocols, including fume hood use and waste segregation for chromium-containing byproducts, must be strictly followed .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
- Methodological Answer : Combine spectroscopic methods:
- GC-MS : To confirm molecular weight (C₁₂H₂₂O; MW 182.3 g/mol) and detect impurities.
- ¹H/¹³C NMR : Assign peaks for ethyl (δ 0.8–1.5 ppm) and methyl groups (δ 1.2–1.4 ppm) adjacent to the ketone (δ 207–215 ppm in ¹³C).
- IR Spectroscopy : Validate the carbonyl stretch (~1715 cm⁻¹).
Cross-reference data with PubChem entries or CAS-registered spectra to resolve ambiguities .
Q. How should researchers handle purification challenges for branched-chain ketones like this compound?
- Methodological Answer : Fractional distillation (150–160°C at reduced pressure) or silica gel chromatography (hexane/ethyl acetate gradient) effectively separate isomers or byproducts. For trace impurities, recrystallization in non-polar solvents (e.g., hexane) is recommended. Monitor purity at each step using HPLC with a C18 column .
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity in the formation of this compound’s branched structure?
- Methodological Answer : Computational studies (DFT or MD simulations) can model transition states to evaluate steric and electronic effects. For example, the ethyl group at C7 may arise from preferential carbocation stability during acid-catalyzed cyclization. Compare energy barriers of alternative pathways using Gaussian or ORCA software, validating results with kinetic isotope effects (KIE) experiments .
Q. How can stereochemical outcomes (if applicable) be determined for synthetic intermediates of this compound?
- Methodological Answer : If chiral centers are introduced (e.g., during reduction steps), use chiral HPLC with amylose-based columns or X-ray crystallography. For dynamic stereochemistry, variable-temperature NMR can assess rotational barriers. Report enantiomeric excess (ee) via Mosher’s ester analysis .
Q. How should researchers address contradictions in spectroscopic data across studies (e.g., conflicting NMR shifts)?
- Methodological Answer : Conduct a meta-analysis of published datasets, noting solvent effects (CDCl₃ vs. DMSO-d₆), concentration, and instrument calibration. Replicate experiments under standardized conditions and apply statistical tests (e.g., ANOVA) to identify outliers. Triangulate findings with computational NMR prediction tools (e.g., ACD/Labs) .
Q. What methodologies are suitable for studying this compound’s thermodynamic properties (e.g., enthalpy of combustion)?
- Methodological Answer : Bomb calorimetry under inert atmosphere (N₂ or Ar) provides ΔH°combustion. Complement with DSC for phase transitions (melting point, decomposition). Compare results with group contribution models (e.g., Joback method) to validate consistency. Report uncertainties arising from instrument sensitivity (±0.5%) .
Q. How can environmental detection limits for this compound be improved in complex matrices (e.g., wastewater)?
- Methodological Answer : Employ solid-phase microextraction (SPME) paired with GC-MS/MS to achieve sub-ppb detection. Optimize pH and salt concentration during extraction to enhance recovery rates. Validate against EPA Method 8270 for QA/QC compliance. For field samples, use isotopically labeled internal standards (e.g., ¹³C-analogues) to correct matrix effects .
Q. Notes on Citation and Rigor
- Data presentation must adhere to IUPAC guidelines, with raw datasets archived in appendices .
- Avoid jargon; define terms like "Claisen condensation" or "DFT" upon first use .
- Disclose instrument calibration curves, detection limits, and statistical confidence intervals (95% CI) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
